2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a chlorophenoxy group, a pyridyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with sodium 4-chlorophenoxide to form the chlorophenoxy group. The thiadiazole ring is then formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it disrupts the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENOXY)-1-(3-PYRIDYL)ETHAN-1-OLS: These compounds share the chlorophenoxy and pyridyl groups but differ in their overall structure and specific functional groups.
Phenoxy Herbicides: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are similar in having the phenoxy group but are primarily used as herbicides.
Uniqueness
2-(4-CHLOROPHENOXY)-2-METHYL-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiadiazole ring, in particular, distinguishes it from many other compounds and contributes to its diverse applications.
Properties
Molecular Formula |
C17H15ClN4O2S |
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Molecular Weight |
374.8g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H15ClN4O2S/c1-17(2,24-13-5-3-12(18)4-6-13)15(23)20-16-22-21-14(25-16)11-7-9-19-10-8-11/h3-10H,1-2H3,(H,20,22,23) |
InChI Key |
UQCJUMXNXMMAMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=NN=C(S1)C2=CC=NC=C2)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(S1)C2=CC=NC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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